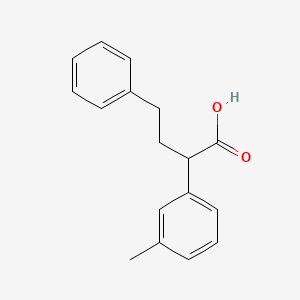

2-(3-Methylphenyl)-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-(3-methylphenyl)-4-phenylbutanoic acid |

InChI |

InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |

InChI Key |

NKFJQSYNPHUTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 3 Methylphenyl 4 Phenylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives through well-established organic reactions.

The carboxylic acid can be converted into esters and amides, which are important derivatives in organic synthesis.

Esterification: The reaction of 2-(3-Methylphenyl)-4-phenylbutanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent elimination of a water molecule results in the formation of the ester. masterorganicchemistry.com The use of a large excess of the alcohol or the removal of water can shift the equilibrium towards the product side. masterorganicchemistry.com

Amidation: Amides can be synthesized from this compound by reaction with amines. Direct reaction requires high temperatures and is often inefficient. A more common laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640). chemistrysteps.com Alternatively, coupling agents can be used. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

| Reaction | Reagents & Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 2-(3-methylphenyl)-4-phenylbutanoate |

| Amidation | Amine (e.g., Benzylamine), Boric Acid Catalyst, Heat | N-benzyl-2-(3-methylphenyl)-4-phenylbutanamide |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.ukdocbrown.info The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran, because LiAlH₄ reacts violently with water. chemguide.co.uk The reduction proceeds in two stages, first forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde. The final step involves treating the reaction mixture with a dilute acid to hydrolyze the intermediate aluminum salt and liberate the alcohol product, 2-(3-methylphenyl)-4-phenylbutan-1-ol. chemguide.co.uk

| Reaction | Reagents & Conditions | Product |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in dry ether. 2. Acidic workup (e.g., dilute H₂SO₄). | 2-(3-methylphenyl)-4-phenylbutan-1-ol |

To increase the reactivity of the carboxyl group for nucleophilic acyl substitution, it can be converted into an anhydride or an acyl halide.

Acyl Halides: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction converts the hydroxyl group into a better leaving group. orgoreview.com Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. libretexts.orgwikipedia.org The resulting 2-(3-methylphenyl)-4-phenylbutanoyl chloride is a highly reactive intermediate that can be used to synthesize esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. libretexts.orgwikipedia.org

Anhydrides: Symmetrical anhydrides can be formed from carboxylic acids, often by reacting an acyl chloride with a carboxylate salt. chemistrysteps.com Another method involves the dehydration of two carboxylic acid molecules, which can be achieved using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating to high temperatures, though these methods are not always practical. chemistrysteps.com The formation of a transient anhydride is also a key step in reactions involving coupling agents like carbodiimides. chemrxiv.org

| Derivative | Reagents & Conditions | Product |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-(3-methylphenyl)-4-phenylbutanoyl chloride |

| Anhydride | Reaction of the corresponding acyl chloride and carboxylate salt | 2-(3-Methylphenyl)-4-phenylbutanoic anhydride |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two aromatic rings of this compound can undergo substitution reactions, although their reactivity is influenced by the attached substituents.

Electrophilic Aromatic Substitution (SₑAr): This is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The substituents on the benzene (B151609) rings determine the rate and regioselectivity of the reaction. masterorganicchemistry.com

On the 4-phenyl ring: This ring is substituted with an alkyl group (the butanoic acid chain). Alkyl groups are activating and ortho-, para-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur primarily at the positions ortho and para to the point of attachment. masterorganicchemistry.com

On the 2-(3-methylphenyl) ring: This ring has two alkyl substituents: the methyl group and the butanoic acid chain. Both are activating, ortho-, para-directing groups. The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. The larger alkyl chain at position 1 directs to its ortho (positions 2 and 6) and para (position 4) positions. The combined effect of these two groups would likely lead to a mixture of products, with substitution favored at positions 4 and 6, and to a lesser extent, position 2, due to steric hindrance.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is much less common than SₑAr. wikipedia.org It typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The phenyl rings in this compound are substituted with electron-donating alkyl groups and lack suitable leaving groups. Therefore, they are deactivated towards SₙAr, and such reactions are not expected to occur under normal conditions. wikipedia.orgyoutube.com

| Reaction Type | Ring | Activating/Deactivating Group(s) | Expected Products |

| Electrophilic Substitution | 4-Phenyl Ring | Activating (Alkyl chain) | Ortho- and para-substituted products |

| Electrophilic Substitution | 2-(3-Methylphenyl) Ring | Activating (Methyl group and alkyl chain) | Mixture of ortho- and para-substituted products relative to both groups |

| Nucleophilic Substitution | Both Rings | Deactivating (Alkyl groups) | Reaction not favored |

Oxidative Transformations of the Butanoic Acid Chain

The aliphatic butanoic acid chain is susceptible to oxidation, which can lead to chain cleavage or the introduction of new functional groups.

The oxidation of the butanoic acid chain can be complex. Studies on related structures provide insight into potential transformations. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid with an oxidant like tripropylammonium (B8586437) fluorochromate results in cleavage of the chain to form benzoic acid. derpharmachemica.com This suggests that strong oxidizing conditions could potentially cleave the chain of this compound.

Furthermore, research on the oxidation of microcystins, complex molecules containing a (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) unit, shows that oxidation with permanganate-periodate cleaves the molecule to yield 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). nih.gov This demonstrates that it is possible to achieve regioselective oxidation on a substituted butanoic acid chain linked to a phenyl group, introducing a methoxy (B1213986) group in this case. nih.gov The reaction kinetics were found to be second order, and the rate could be increased by raising the temperature and oxidant concentration. nih.gov While the starting material is different, this finding suggests that methodologies could be developed for the regioselective oxidation of the butanoic acid chain in this compound to introduce specific functional groups.

| Reaction | Reagents & Conditions (Analogous) | Potential Products | Research Finding |

| Chain Cleavage Oxidation | Strong Oxidants (e.g., Tripropylammonium fluorochromate) | Benzoic acid and 3-methylbenzoic acid | Oxidation of a similar 4-oxo-4-phenyl butanoic acid leads to chain cleavage. derpharmachemica.com |

| Regioselective Oxidation | Permanganate-periodate | Hydroxylated or methoxylated derivatives of the butanoic acid chain | Oxidation of a related structural motif in microcystins yields a methoxylated butanoic acid derivative. nih.gov |

Decarboxylative Oxidations

Decarboxylative oxidations represent a class of reactions where a carboxylic acid is converted into another functional group with the concurrent loss of carbon dioxide. For this compound, such reactions would proceed via the formation of a radical intermediate at the stereogenic α-carbon upon extrusion of CO2. Modern synthetic methods, particularly those employing photoredox and copper catalysis, have made these transformations highly efficient for a wide array of carboxylic acids. researchgate.netorganic-chemistry.org

These reactions are valued for their ability to transform readily available carboxylic acids into more complex molecules under relatively mild conditions. The general mechanism involves the oxidation of the carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation to form an alkyl radical. This radical can then be trapped by various reagents to yield the final product. For instance, in the presence of an oxygen source, the radical can be hydroxylated to form an alcohol. organic-chemistry.org Similarly, coupling with other radical species can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Recent advancements have demonstrated that a combination of a visible-light photocatalyst and a copper co-catalyst can effectively mediate the decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. researchgate.net This methodology is applicable to a broad range of substrates. Another significant transformation is decarboxylative trifluoromethylation, which can be achieved through a combination of photoredox and copper catalysis, allowing for the direct conversion of a carboxylic acid group into a trifluoromethyl group. researchgate.net

The table below summarizes potential decarboxylative oxidation reactions applicable to this compound based on established methods for similar aliphatic carboxylic acids.

| Transformation | Typical Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Hydroxylation | Photocatalyst (e.g., Iridium or Ruthenium complex), O₂, visible light | 1-(3-Methylphenyl)-3-phenylpropan-1-ol | organic-chemistry.org |

| Trifluoromethylation | Photocatalyst, Copper catalyst (e.g., CuCN), Electrophilic CF₃ source (e.g., Umemoto's reagent) | 1-(3-Phenylpropyl)-3-(trifluoromethyl)benzene | researchgate.net |

| Oxidative Decarboxylation to Ketone | Acid bromate (B103136) in aqueous acetic acid medium (applicable to related oxo-acids) | Not directly applicable, but related 4-oxo-acids yield benzoic acid derivatives. asianpubs.org | asianpubs.org |

Reactions Involving the Alkyl Chain and Stereogenic Center

The alkyl chain of this compound contains a stereogenic center at the C2 position, which is a key site for chemical modifications. Reactions targeting this center can lead to the synthesis of various derivatives with potentially altered biological activities.

One important transformation is the oxidation or reduction at the C2 position. For example, the asymmetric hydrogenation of the corresponding 2-oxo-4-arylbutanoic acids is a key step in synthesizing chiral 2-hydroxy-4-arylbutanoic acids, which are important intermediates for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net Conversely, the hydroxyl group at C2 in a related substrate could be oxidized to a ketone. While the parent compound is a carboxylic acid, its conversion to a 2-hydroxy or 2-oxo derivative opens up further synthetic possibilities.

The α-proton at the stereogenic center is acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, or other functionalizations at this position. Such reactions, however, run the risk of racemization if the stereocenter is not controlled.

The table below outlines some key transformations that can be performed on the alkyl chain and stereogenic center of this compound or its closely related derivatives.

| Reaction Type | Description | Potential Reagents | Resulting Structure |

|---|---|---|---|

| α-Hydroxylation | Introduction of a hydroxyl group at the stereogenic center, typically via the enolate. | 1. LDA, THF; 2. MoOPH | 2-Hydroxy-2-(3-methylphenyl)-4-phenylbutanoic acid |

| Reduction of 2-Oxo Analogue | Asymmetric reduction of the corresponding α-keto acid to yield a chiral α-hydroxy acid. | Ru-catalyzed asymmetric hydrogenation (e.g., with SunPhos ligand) | (R)- or (S)-2-Hydroxy-2-(3-methylphenyl)-4-phenylbutanoic acid |

| α-Halogenation | Substitution of the α-hydrogen with a halogen atom. | N-Bromosuccinimide (NBS), CCl₄ | 2-Bromo-2-(3-methylphenyl)-4-phenylbutanoic acid |

Cyclization Reactions and Heterocycle Formation from Related Substrates

The structure of this compound, featuring a butanoic acid chain and two aromatic rings, is well-suited for intramolecular cyclization reactions, particularly Friedel-Crafts acylation. This reaction can lead to the formation of polycyclic ketone structures, such as tetralones. The reaction is typically promoted by strong acids (Brønsted or Lewis acids) which activate the carboxylic acid group, or its derivative like an acyl chloride, towards electrophilic attack on one of the aromatic rings.

Depending on the reaction conditions and the relative reactivity of the two phenyl rings, cyclization can occur onto either the 3-methylphenyl ring or the terminal phenyl ring.

Cyclization onto the 3-methylphenyl ring: This would involve an electrophilic attack at either the C2, C4, or C6 position of the ring. Steric hindrance from the existing alkyl chain and the methyl group would influence the regioselectivity.

Cyclization onto the terminal phenyl ring: This would lead to the formation of a different tetralone isomer.

While direct examples for this specific substrate are not prevalent, the cyclization of γ-phenylbutyric acid to α-tetralone is a classic and well-established transformation.

Furthermore, if the butanoic acid backbone were to be functionalized with other groups, a variety of heterocyclic systems could be synthesized. For instance, the introduction of an amino group can facilitate the formation of lactams, oxazolidinones, or other nitrogen-containing heterocycles through intramolecular condensation or cyclization reactions. rsc.org Similarly, the strategic placement of other functional groups can lead to the formation of furanones or other oxygen-containing heterocycles from related butenoic acid substrates. researchgate.net

The following table summarizes potential intramolecular cyclization reactions.

| Reaction Type | Typical Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), heat; or 1. SOCl₂, 2. AlCl₃ | Substituted tetralone derivatives | A mixture of isomers may be formed depending on which ring is attacked and at which position. |

| Lactonization (from a hydroxy derivative) | Acid or base catalysis (from a γ-hydroxy acid derivative) | Substituted γ-butyrolactone | Requires prior introduction of a hydroxyl group at the C4 or C5 position of the overall structure. |

| Lactamization (from an amino derivative) | Coupling agent (e.g., DCC) or heat (from a γ- or δ-amino acid derivative) | Substituted γ-lactam or δ-lactam | Requires prior introduction of an amino group onto the alkyl chain. rsc.org |

Mechanistic Investigations of Reactions Involving 2 3 Methylphenyl 4 Phenylbutanoic Acid

Kinetic Studies of Reaction Pathways

No kinetic data has been found for reactions involving 2-(3-Methylphenyl)-4-phenylbutanoic acid.

Determination of Reaction Order and Rate Constants under Varied Conditions

Specific reaction orders and rate constants for this compound are not documented in the available literature.

Elucidation of Activation Energies and Thermodynamic Parameters

Activation energies and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of activation) for reactions of this compound have not been reported.

Influence of pH and Solvent Effects on Reaction Kinetics

There is no available research detailing the influence of pH or solvent polarity on the reaction kinetics of this compound.

Identification and Characterization of Reaction Intermediates

No studies identifying or characterizing reaction intermediates for this specific compound were found.

Transition State Analysis and Reaction Coordinate Determination

Transition state analyses and reaction coordinate determinations for this compound are absent from the scientific literature.

Stereochemical Course of Reactions and Stereoselectivity Mechanisms

Information regarding the stereochemical course or stereoselectivity of reactions involving this compound is not available.

Structure-Activity/Reactivity Relationships (e.g., Hammett Correlations)

The Hammett equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

In these equations, k or K represents the rate or equilibrium constant for a reaction of the substituted compound, while k₀ or K₀ is the constant for the unsubstituted reference compound. wikipedia.org The substituent constant, σ (sigma) , quantifies the electronic effect (inductive and resonance) of a particular substituent, and the reaction constant, ρ (rho) , measures the sensitivity of a specific reaction to these electronic effects. utexas.eduviu.ca

For this compound, the key substituent is the methyl group (-CH₃) at the meta position of the phenyl ring directly attached to the chiral center. The electronic effect of this substituent directly influences the reactivity of the carboxylic acid group. The insulating effect of the methylene (B1212753) bridge in the phenylacetic acid series reduces the sensitivity of the reaction to substituent effects, resulting in a smaller ρ value. utexas.edu

Substituent Effects:

The meta-methyl group is considered a weak electron-donating group. Its effect is primarily inductive, as resonance effects are not transmitted from the meta position to the reaction center. The substituent constant for a meta-methyl group (σₘ) is approximately -0.07. ic.ac.uk This negative value indicates that it donates electron density to the aromatic ring, which in turn affects the acidity of the carboxyl group.

A reaction's sensitivity to these substituent effects is given by the reaction constant, ρ. viu.ca

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge that develops during the reaction (e.g., the ionization of a carboxylic acid to form a carboxylate anion). wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups, which stabilize a positive charge buildup. utexas.edu

The magnitude of ρ reflects the degree of charge development in the transition state and the proximity of the substituents to the reaction center. utexas.edu

Hypothetical Hammett Analysis:

To illustrate how a Hammett plot would be constructed for a reaction involving aryl-substituted 2-phenylbutanoic acids, consider the acid dissociation (ionization) of the carboxylic acid group in water at 25°C. The reference reaction would be the dissociation of 2-phenylbutanoic acid (where the substituent is hydrogen). By introducing various substituents at the meta and para positions of the phenyl ring, a series of log(K/K₀) values can be plotted against their known σ constants.

The slope of this line would yield the reaction constant, ρ. For the ionization of substituted phenylacetic acids, the ρ value is 0.489. utexas.edu Given the additional methylene group in the butanoic acid chain, which further dampens the electronic effect, the ρ value for this series would be expected to be even smaller. For comparison, the ρ value for substituted phenylpropionic acids is 0.212. utexas.edu

The table below presents hypothetical data for the acid dissociation of a series of substituted 2-phenylbutanoic acids to demonstrate this relationship.

| Substituent (X) | σ Constant | Hypothetical pKa | log(K/K₀) = pK₀ - pKa |

| p-NO₂ | +0.78 | 4.15 | +0.30 |

| m-Cl | +0.37 | 4.30 | +0.15 |

| H (Reference) | 0.00 | 4.45 | 0.00 |

| m-CH₃ | -0.07 | 4.48 | -0.03 |

| p-CH₃ | -0.17 | 4.52 | -0.07 |

| p-OCH₃ | -0.27 | 4.56 | -0.11 |

Note: The pKa and log(K/K₀) values are hypothetical, generated for illustrative purposes based on established chemical principles and known σ constants.

Plotting this data would yield a straight line, confirming a linear free-energy relationship. The small, negative log(K/K₀) value for the meta-methyl group signifies that this compound is a slightly weaker acid than the unsubstituted 2-phenylbutanoic acid, a direct consequence of the electron-donating nature of the methyl group.

Such analyses are crucial in mechanistic investigations as they provide quantitative evidence for the electronic nature of transition states. For instance, in an oxidation reaction at the benzylic position, a large negative ρ value would suggest the development of a positive charge (e.g., a carbocation-like transition state) that is stabilized by electron-donating groups like the methyl substituent. Conversely, a reaction involving nucleophilic attack on the carboxyl carbon would likely have a positive ρ value, being accelerated by electron-withdrawing groups.

Advanced Characterization and Structural Elucidation Methodologies for 2 3 Methylphenyl 4 Phenylbutanoic Acid

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a complete picture of the atomic connectivity and functional groups within the 2-(3-Methylphenyl)-4-phenylbutanoic acid molecule.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the carbon skeleton and the placement of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic protons from both the phenyl and 3-methylphenyl (tolyl) groups, likely appearing as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm).

The methine proton at the chiral center (C2), which would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

The methylene protons of the butyric acid chain, which would exhibit distinct signals and coupling patterns.

A singlet for the methyl group on the tolyl ring.

A broad singlet for the carboxylic acid proton, the chemical shift of which can be concentration and solvent dependent.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment and differentiating it from its isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹). A sharp, intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C=C bonds in the phenyl and tolyl rings would be particularly prominent. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable.

The combination of IR and Raman spectra allows for a more complete functional group analysis, as some vibrational modes that are weak in IR are strong in Raman, and vice versa.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern would be expected to show characteristic losses. For example, the loss of the carboxylic acid group (-COOH) is a common fragmentation pathway for carboxylic acids. Cleavage of the bonds in the butyric acid chain would also lead to characteristic fragment ions, providing further evidence for the proposed structure.

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the second carbon of the butanoic acid chain, it exists as a pair of enantiomers. Chiroptical methods are essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the separation and quantification of enantiomers. A racemic mixture of this compound would be injected onto a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation.

The choice of the chiral stationary phase is crucial and often determined through screening of various commercially available columns. For acidic compounds like the subject molecule, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, would be optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas of the two enantiomers provides a quantitative measure of the enantiomeric excess (ee) or enantiomeric purity.

Polarimetry and Circular Dichroism (CD) Spectroscopy

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). A racemic mixture will have a specific rotation of zero. Polarimetry can be used to determine the enantiomeric purity of a sample by comparing its measured specific rotation to the known specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The aromatic chromophores in this compound would be expected to give rise to characteristic CD signals. This technique is particularly useful for determining the absolute configuration of the enantiomers by comparing the experimental CD spectrum to theoretically calculated spectra.

No Publicly Available Data on the X-ray Crystallography and Polymorphism of this compound

An extensive search of publicly available scientific literature and chemical databases has revealed no specific studies on the X-ray crystallography or polymorphism of the compound this compound. Consequently, detailed information regarding its solid-state structure, crystal lattice parameters, and potential polymorphic forms is not available at this time.

X-ray crystallography is a fundamental technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the physicochemical properties and biological activity of a compound. Furthermore, the study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is vital in pharmaceutical sciences and materials science, as different polymorphs can exhibit significant variations in properties such as solubility, stability, and bioavailability.

While data exists for structurally related compounds, the specific substitution pattern of the methyl group on the phenyl ring in this compound makes it a unique chemical entity. Without experimental crystallographic data, any discussion of its solid-state characteristics would be purely speculative.

Future research involving the synthesis of high-purity crystals of this compound and subsequent analysis by single-crystal X-ray diffraction would be necessary to elucidate its precise solid-state architecture and to investigate the potential for polymorphism. Such studies would provide valuable insights into the structure-property relationships of this particular compound.

Computational Chemistry and Theoretical Studies of 2 3 Methylphenyl 4 Phenylbutanoic Acid

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Methylphenyl)-4-phenylbutanoic acid, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional geometry. This process, known as geometrical optimization, seeks the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The energetic profile of the molecule, including its total energy, heat of formation, and the energies of its different conformers, can be accurately calculated. These energetic profiles are crucial for understanding the molecule's stability and the likelihood of its various spatial arrangements. For instance, theoretical calculations on substituted benzene (B151609) molecules have demonstrated the utility of the B3LYP/6-311++G(d,p) level of theory in determining proton affinities and understanding substituent effects, which are directly related to the molecule's energetic landscape. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of various spectroscopic parameters. By calculating the vibrational frequencies of the optimized geometry, it is possible to generate theoretical Infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups within the this compound molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts, when compared with experimental data, can help confirm the molecular structure and provide detailed information about the electronic environment of each atom. For aromatic carboxylic acids, computational methods have been shown to reliably predict spectroscopic measurements, aiding in the unambiguous identification of conformers. nih.gov

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of this compound can be further understood by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

Furthermore, the distribution of electron density within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights the regions of positive and negative electrostatic potential, indicating the sites that are susceptible to electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species. DFT calculations are routinely used to study the HOMO-LUMO energies and charge distribution in complex organic molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical computations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of its flexible side chain and the rotation around its single bonds. These simulations can identify the most populated conformers and the energy barriers between them, offering a dynamic perspective that complements the static picture from DFT calculations.

Molecular Docking for Chemical Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and a receptor at the atomic level.

Ligand-Receptor Interaction Modeling (for chemical probes, not clinical targets)

In the context of using this compound as a chemical probe, molecular docking can be employed to model its interaction with a specific protein or other macromolecular target. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's structure would be optimized using methods like DFT as described earlier.

The docking algorithm then explores a multitude of possible binding poses of the ligand within the active site of the receptor, calculating a scoring function for each pose to estimate the binding affinity. The results of a molecular docking study can reveal the most likely binding mode, the key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. This information is invaluable for designing more potent and selective chemical probes. Advances in computational biology have made molecular docking a widely adopted method for predicting the binding mode and affinity of drug-like molecules. mdpi.com The insights gained from such studies can guide further experimental investigations. nih.govmdpi.comnih.govdovepress.com

Applications of 2 3 Methylphenyl 4 Phenylbutanoic Acid in Contemporary Chemical Research

Utilization as a Synthetic Building Block in Complex Molecular Architectures

Organic molecules with distinct structural motifs, such as 2-(3-Methylphenyl)-4-phenylbutanoic acid, are fundamental as synthetic building blocks for creating more complex molecular structures. sigmaaldrich.com These building blocks are essential components in the bottom-up assembly of materials with tailored properties for use in medicinal chemistry, organic chemistry, and materials science. sigmaaldrich.com

Precursor for Novel Organic Frameworks and Polymers

The synthesis of metal-organic frameworks (MOFs) and other porous materials often relies on organic linkers, typically containing carboxylic acid functional groups, to connect metal ions or clusters. researchgate.net While a variety of dicarboxylic acids have been successfully used to create novel MOFs with applications in gas storage and drug delivery, there is no specific research available that details the use of this compound as a linker in the formation of such frameworks or in the synthesis of new polymers. st-andrews.ac.uknih.gov The general methodology involves the self-assembly of metal ions and organic linkers to form porous structures. researchgate.net

Intermediate in the Synthesis of Specialty Chemicals

Carboxylic acids are common intermediates in the synthesis of a wide range of specialty chemicals. For instance, 4-phenylbutyric acid is synthesized by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst, followed by neutralization. google.com This highlights a general synthetic route for related structures. However, specific examples of this compound being used as an intermediate in the synthesis of other specialty chemicals are not detailed in the available literature.

Development of Chemical Probes for Mechanistic Biological Investigations

Chemical probes are small molecules that selectively interact with a specific protein target to study its function in biological systems. promega.com The development of these probes is a critical aspect of chemical biology and drug discovery, often requiring molecules with high potency and selectivity. promega.comnih.gov While numerous compounds have been developed and characterized as chemical probes, there is no available research that describes the use of this compound in the design or synthesis of such probes for mechanistic biological investigations. nih.gov

Contributions to the Design and Discovery of New Synthetic Reagents and Methodologies

Synthetic reagents are crucial tools in organic chemistry for facilitating chemical reactions and synthesizing complex molecules. scbt.comscbt.com The discovery of new reagents and methodologies is essential for advancing the field and enabling the creation of novel compounds. scbt.com Currently, there is no information available that documents any specific contribution of this compound to the design or discovery of new synthetic reagents or innovative synthetic methodologies.

Role in Chiral Resolution and Separation Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers, which is a critical step in the production of many pharmaceuticals. wikipedia.org One of the most common methods for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org

While the chiral resolution of structurally similar compounds has been reported, there is a lack of specific studies on the chiral resolution of this compound. For instance, the enantioseparation of constitutional isomers of 2-(methylphenyl)propanoic acid has been successfully achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov In this study, the recovery for the (±)-2-(3-methylphenyl)propanic acid enantiomer was between 85%-90% with a purity of 98.0%-98.8%. nih.gov Another related compound, (±)-2-hydroxy-4-phenylbutanoic acid, has been optically resolved using an optically active 1-(p-tolyl)ethylamine as the resolving agent. google.com

These examples demonstrate established techniques for separating chiral carboxylic acids. However, specific data on the application of these or other techniques to this compound, including details on resolving agents, yields, and optical purity, are not present in the available literature.

Table of Chiral Resolution Data for a Structurally Similar Compound

| Compound | Method | Chiral Selector/Resolving Agent | Recovery | Purity | Reference |

| (±)-2-(3-Methylphenyl)propanic acid | Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | 85%-90% | 98.0%-98.8% | nih.gov |

Q & A

Q. How can researchers design a synthetic route for 2-(3-Methylphenyl)-4-phenylbutanoic acid?

Methodological Answer: A feasible synthetic approach involves:

- Step 1 : Introduce the 3-methylphenyl group via Friedel-Crafts alkylation using 3-methylbenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Couple the resulting intermediate with a phenylbutanoic acid backbone using a carboxylation reaction, such as the Koch-Haaf method, to form the butanoic acid moiety .

- Step 3 : Purify intermediates via recrystallization or column chromatography, and validate structural integrity using NMR (¹H/¹³C) and FTIR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to confirm substitution patterns (e.g., integration ratios for aromatic protons) and ¹³C NMR to verify carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak for C₁₈H₁₈O₂) .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Intermediate : Serve as a precursor for angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril derivatives, by modifying the butanoic acid group .

- Biological Activity Screening : Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at the 3-position creates steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures .

- Electronic Effects : Electron-donating methyl groups enhance electrophilic substitution on the phenyl ring. Monitor regioselectivity via LC-MS and computational modeling (DFT) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HRMS. Compare with in vivo plasma samples to detect active/inactive derivatives .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

Q. How can computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ACE or cancer-related enzymes (e.g., HDACs). Validate with MM-GBSA free energy calculations .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Conflicting NMR How to address discrepancies in aromatic proton splitting patterns?

Methodological Answer:

Q. Inconsistent biological activity across batches: What quality control measures are essential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.